molecular formula C8H14ClNO2 B13625238 6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride

6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride

Cat. No.: B13625238
M. Wt: 191.65 g/mol
InChI Key: JGEWSMYHIRWGIQ-UHFFFAOYSA-N
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Description

6-Aminobicyclo[320]heptane-6-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride typically involves the reaction of bicyclic intermediates with amine groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperature and pressure settings to ensure optimal results .

Major Products Formed

The major products formed from these reactions can vary depending on the specific reaction and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride include:

Uniqueness

What sets 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets and pathways. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

6-aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-2-1-3-6(5)8;/h5-6H,1-4,9H2,(H,10,11);1H

InChI Key

JGEWSMYHIRWGIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C2C1)(C(=O)O)N.Cl

Origin of Product

United States

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